molecular formula C11H11ClN2O B11029043 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol

Cat. No.: B11029043
M. Wt: 222.67 g/mol
InChI Key: UHIVITAEXQENIV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is an organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-one

    Reduction: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazoline

    Substitution: 1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazol-5-ol

Scientific Research Applications

Chemistry: 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. The pyrazole ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol
  • 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazole
  • 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-ol

Comparison: Compared to these similar compounds, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H11ClN2O/c1-7-8(2)13-14(11(7)15)10-5-3-9(12)4-6-10/h3-6,13H,1-2H3

InChI Key

UHIVITAEXQENIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN(C1=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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